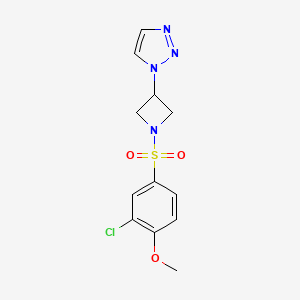
1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Tubercular Agents
Research has demonstrated the development of novel azetidinone derivatives, including triazole-incorporated analogues, for their anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Rv strain, showing significant activity. The study highlights the potential of azetidinone analogues, which share structural similarities with the specified compound, in treating tuberculosis (B. Thomas, D. George, & J. Harindran., 2014).
Synthesis of α-Amino Ketones
Another application involves the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This process achieves 1,2-aminohydroxylation of terminal alkynes, indicating the compound's utility in synthesizing valuable intermediates for organic synthesis (T. Miura, Tsuneaki Biyajima, T. Fujii, & M. Murakami, 2012).
Novel 1,2,3-Triazole Derivatives
Research on one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives explored their biological activity, showcasing the versatility of triazole derivatives in generating compounds with potential antibacterial and free radical scavenging activities (Rakesh Sreerama et al., 2020).
Azomethine Ylide and Cycloaddition Reactions
The use of 1-sulfonyl-1,2,3-triazole as a dipole in rhodium(II)-catalyzed cycloaddition reactions introduces a method for generating isolable azomethine ylide, enabling new avenues for organic synthesis and the development of complex molecules (E. Yoo, 2015).
Antimicrobial Activities
Chemical modification studies of sulfazecin led to the synthesis of azetidinone derivatives with enhanced antimicrobial activities against gram-negative bacteria, demonstrating the importance of such compounds in developing new antibiotics (S. Kishimoto et al., 1984).
特性
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-5-4-14-15-17/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLMHDFMLKUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)
![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)
![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)
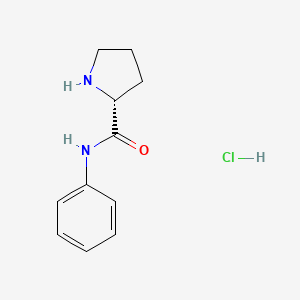
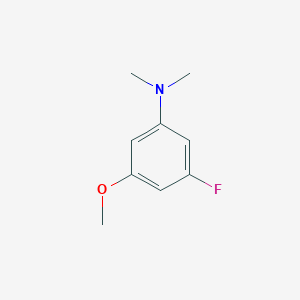
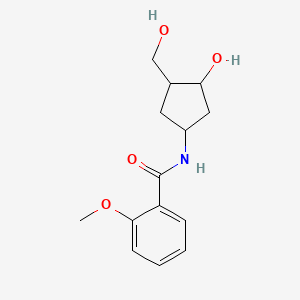
![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)
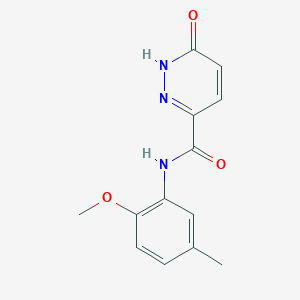
![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)
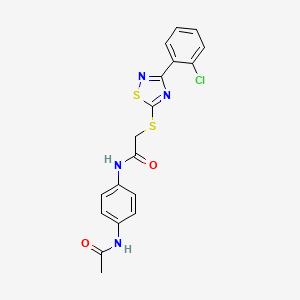
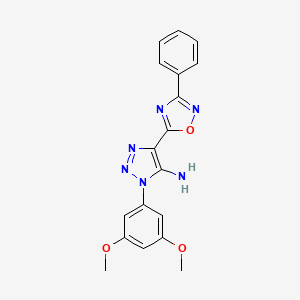
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)
![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)
